Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)-
Description
Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- is a dihydrothiazole derivative characterized by a partially saturated thiazole ring substituted at the 2-position with a 3,5-dimethoxyphenyl group. The 3,5-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which influence electronic properties and steric interactions.
Properties
CAS No. |
96159-91-0 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H13NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7H,3-4H2,1-2H3 |
InChI Key |
RXLMACBVJYCNBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NCCS2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- typically involves the reaction of 3,5-dimethoxybenzaldehyde with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include thiourea and substituted thioamides .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are highly dependent on substituent type, position, and ring saturation. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Thiazole Derivatives
Substituent Effects on Bioactivity
- Electron-Donating vs. In contrast, replacing methoxy with chlorine (electron-withdrawing) in 8H-indeno[1,2-d]thiazole derivatives reduced steric hindrance but altered inhibitory potency . Thiazole derivatives with methyl or isopropyl groups (e.g., CID 97852) exhibit reduced polarity, favoring membrane permeability in coordination compounds .
- Ring Saturation and Expansion: Dihydrothiazoles (e.g., the target compound) exhibit partial saturation, increasing conformational flexibility compared to fully aromatic thiazoles. Ring expansion in 8H-indeno[1,2-d]thiazole derivatives (e.g., compound 7l) improved steric compatibility with enzyme active sites . Ring-opening analogs (e.g., compounds 10a–10b) demonstrated reduced inhibitory activity, highlighting the necessity of the central thiazole ring for binding .
Biological Activity
Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They serve as essential scaffolds in various pharmaceutical agents due to their ability to interact with biological targets. The thiazole ring is a versatile pharmacophore that has been incorporated into numerous drugs approved by the FDA and those in clinical trials.
Biological Activities
The biological activities of Thiazole, 4,5-dihydro-2-(3,5-dimethoxyphenyl)- include:
- Antimicrobial Activity : Thiazole derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that compounds containing thiazole rings can effectively inhibit the growth of various pathogenic microorganisms. For instance, thiazole derivatives have demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 1.95 to 4.01 μg/mL .
- Anticancer Activity : Research indicates that thiazole compounds can inhibit cancer cell proliferation. In vitro studies have reported that certain thiazole derivatives exhibit cytotoxic effects against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity through improved interaction with target proteins.
- Anticonvulsant Activity : Thiazole derivatives have also been evaluated for their anticonvulsant properties. Some compounds have shown promising results in animal models for seizure protection, outperforming established medications like ethosuximide . For example, a study identified a thiazole derivative with an effective dose (ED50) significantly lower than that of standard treatments.
Structure-Activity Relationships (SAR)
The effectiveness of thiazole derivatives is heavily influenced by their structural components. Key findings include:
- Substituents on the Phenyl Ring : The nature of substituents on the phenyl ring attached to the thiazole core plays a critical role in determining biological activity. Electron-withdrawing groups such as nitro or halogens enhance antimicrobial and anticancer efficacy .
- Positioning and Type of Substituents : The position (ortho, meta, para) and type of substituents (alkyl, methoxy) affect lipophilicity and reactivity, which are crucial for biological interactions . For instance, methoxy groups at specific positions have been linked to increased potency against various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A series of 2,5-disubstituted thiazoles were synthesized and tested against MRSA strains. One compound exhibited superior activity compared to ciprofloxacin, highlighting the potential of thiazoles as novel antimicrobial agents .
- Anticancer Studies : A recent study synthesized a novel set of 1,3-thiazole derivatives which were tested against breast cancer cell lines. Results indicated that certain analogues displayed IC50 values lower than 1 µg/mL against these cells, suggesting strong anticancer potential .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
